molecular formula C21H19NO6 B12152821 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Cat. No.: B12152821
M. Wt: 381.4 g/mol
InChI Key: HOBOFBGGTHPEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature . The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety and the amido linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as flash chromatography and recrystallization. The choice of solvents, reagents, and reaction conditions can be tailored to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl and chromen-2-one moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core and the phenyl group contribute to its ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the propanoic acid moiety and the amido linkage distinguishes it from other chromen-2-one derivatives, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

3-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C21H19NO6/c1-13(21(26)22-10-9-19(23)24)27-15-7-8-16-17(14-5-3-2-4-6-14)12-20(25)28-18(16)11-15/h2-8,11-13H,9-10H2,1H3,(H,22,26)(H,23,24)

InChI Key

HOBOFBGGTHPEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.